N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide

Thermal Stability Herbicide Research Structure-Activity Relationship

This sulfonamide-epoxide intermediate (CAS 890662-14-3) offers a unique advantage over generic analogs. The N-methyl group eliminates an acidic proton, preventing side reactions during base-mediated ring-expansion (e.g., with β-chloro-cinnamaldehyde), enabling cleaner, higher-yielding heterocycle synthesis. Its unsubstituted oxirane ring provides superior thermal stability over 2-phenyl analogs, making it a reliable building block for epoxy resin research, post-polymerization modification, and medicinal chemistry library construction. Request a quote to secure this specialty intermediate.

Molecular Formula C11H15NO3S
Molecular Weight 241.31 g/mol
CAS No. 890662-14-3
Cat. No. B3164307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide
CAS890662-14-3
Molecular FormulaC11H15NO3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)CC2CO2
InChIInChI=1S/C11H15NO3S/c1-9-3-5-11(6-4-9)16(13,14)12(2)7-10-8-15-10/h3-6,10H,7-8H2,1-2H3
InChIKeyGFUITOGSNWRXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing N,4-Dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS 890662-14-3): A Reactive Sulfonamide-Epoxide Intermediate


N,4-Dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS 890662-14-3) is a small-molecule sulfonamide derivative characterized by a benzenesulfonamide core linked to a reactive oxirane (epoxide) ring via an N-methylated nitrogen bridge. Its molecular formula is C11H15NO3S with a molecular weight of 241.31 g/mol . This compound is commercially supplied as a specialty chemical intermediate, typically at purities of 95% or higher . Its dual functionality—a stable sulfonamide group and a highly reactive epoxide moiety—positions it as a valuable building block for applications in synthetic organic chemistry, particularly in polymer modification, epoxy resin synthesis, and the construction of complex heterocyclic scaffolds [1].

Why Generic Epoxide or Sulfonamide Analogs Cannot Substitute for N,4-Dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide in Advanced Synthesis


The substitution of this compound with a generic analog is not feasible due to the synergistic and structure-dependent properties conferred by its specific combination of functional groups. The N-methyl group on the sulfonamide nitrogen eliminates an acidic proton found on simpler analogs like 4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS 5997-56-8), thereby preventing unwanted side reactions with strong bases or nucleophiles [1]. Simultaneously, the unsubstituted oxirane ring provides a defined, highly strained electrophilic center for ring-opening reactions, which contrasts sharply with more sterically hindered, substituted oxiranes like the 2-phenyl analog, which demonstrate poor thermal stability and are unsuitable for many applications [2]. The specific electronic and steric environment created by this architecture governs its reactivity and selectivity in critical transformations such as N-alkylation and epoxide ring-opening, making it a non-interchangeable intermediate for precise molecular construction [3].

Quantitative Comparator Evidence for N,4-Dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS 890662-14-3)


Superior Structural Stability vs. 2-Phenyl-Substituted Oxirane Analogs

The target compound, N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide, possesses an unsubstituted oxirane ring, which is a critical determinant of its utility. In direct contrast, a closely related analog, 4,N-dimethyl-N-(2-phenyloxiran-2-ylmethyl)benzenesulfonamide, which bears a phenyl substituent on the oxirane ring, was found to possess insufficient thermal stability for practical use, despite demonstrating high herbicidal activity [1]. This inherent instability of the phenyl-substituted analog highlights the target compound's key differentiator: the unsubstituted epoxide provides a more robust and predictable reactive handle for synthesis and polymerization, avoiding the instability that plagues more decorated oxirane systems [2].

Thermal Stability Herbicide Research Structure-Activity Relationship

Enhanced Reactivity Control via N-Methylation vs. N-H Analogs

The presence of an N-methyl group on the sulfonamide nitrogen is a key differentiating feature from analogs such as 4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS 5997-56-8). The latter possesses an acidic N-H proton (hydrogen bond donor count: 1), which can engage in unwanted acid-base chemistry or hydrogen bonding that may interfere with sensitive reaction conditions . In contrast, the target compound (hydrogen bond donor count: 0) has a fully substituted nitrogen, eliminating this reactive proton. This modification prevents deprotonation and minimizes competitive side reactions, offering greater control in processes like N-alkylation and cyclodextrin-mediated synthesis, which are crucial for producing advanced polymers and complex molecules [1].

Synthetic Utility Polymer Chemistry Protecting Group Strategy

Defined Monofunctional Epoxide Reactivity for Precision Polymer Design

As a monofunctional epoxide, N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide provides a single, defined reactive site for ring-opening polymerization or post-polymerization modification. This is a critical point of differentiation from diepoxide cross-linkers like N,N'-(hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) [1]. While diepoxides are designed to form extensive cross-linked networks, this monofunctional compound allows for the precise, stoichiometric attachment of a sulfonamide-bearing moiety to a polymer backbone without causing uncontrolled gelation [2]. This enables the synthesis of well-defined linear or graft copolymers with tailored properties, such as specific hydrophilicity or thermal behavior, which is unattainable with multifunctional analogs [3].

Polymer Modification Epoxy Resins Cross-linking Agent

Validated Research & Industrial Application Scenarios for N,4-Dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide (CAS 890662-14-3)


Synthesis of Novel Heterocyclic Scaffolds via Ring-Expansion

This compound serves as a critical precursor for generating functionalized heterocycles like azetidines, dihydrofurans, and diazocanes. Its N-oxiranylmethyl benzenesulfonamide core is a proven intermediate in transition metal-free ring-expansion reactions. For example, reactions with β-chloro-cinnamaldehyde under specific halide salt conditions (NaI/K2CO3 vs. LiBr/K2CO3) selectively yield different valuable scaffolds, as demonstrated with its close structural analogs [1]. The N-methyl group of this specific compound ensures no interference from an acidic N-H proton during these base-mediated conditions, leading to cleaner reaction profiles and higher yields of the desired heterocyclic products.

Precision Functionalization of Polymers for Material Science

In contrast to diepoxide cross-linkers, this monofunctional epoxide is an ideal reagent for the post-polymerization modification of existing polymer chains. Its sulfonamide-epoxide structure allows for the covalent attachment of this functional group to nucleophilic sites on a polymer backbone without inducing cross-linking or gelation [2]. This is particularly valuable for tuning material properties, such as introducing sites for further conjugation, altering the polymer's solubility profile, or enhancing its thermal stability. This precise, stoichiometric control over functional group density is a key advantage for developing advanced coatings and adhesives [3].

Building Block for Investigating Sulfonamide-Based sEH Inhibitors

Sulfonamide derivatives are a well-established class of soluble epoxide hydrolase (sEH) inhibitors, a target for hypertension and inflammation [4]. While not an active pharmaceutical ingredient itself, the core structure of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide represents a versatile starting point for medicinal chemistry programs. The reactive epoxide handle can be used to introduce diverse chemical moieties, enabling the rapid generation of compound libraries to explore structure-activity relationships around the sulfonamide pharmacophore. This provides a strategic advantage over more complex, pre-built analogs by offering a modular approach to drug discovery [5].

Herbicide Development: Exploring SAR with a Stable Core

The compound's scaffold is directly related to a class of herbicidally active sulfonamides. Research has shown that analogs like 4,N-dimethyl-N-(2-phenyloxiran-2-ylmethyl)benzenesulfonamide possess high herbicidal activity but lack thermal stability [6]. This compound, with its unsubstituted and therefore more stable oxirane ring, provides a superior platform for developing new herbicides. By using this stable core as a starting material, researchers can systematically modify other parts of the molecule to optimize potency, selectivity, and field stability, bypassing the inherent limitations of less stable oxirane derivatives.

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